molecular formula C6H10BrN3O2S B1426385 N-(2-bromoethyl)-1-methyl-1H-pyrazole-4-sulfonamide CAS No. 1250513-08-6

N-(2-bromoethyl)-1-methyl-1H-pyrazole-4-sulfonamide

Cat. No. B1426385
M. Wt: 268.13 g/mol
InChI Key: OIIZEDOCVIDRIA-UHFFFAOYSA-N
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Description

“N-(2-bromoethyl)-1-methyl-1H-pyrazole-4-sulfonamide” is a complex organic compound. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a sulfonamide group, which is a sulfur atom doubly bonded to an oxygen atom and singly bonded to two oxygen atoms, one of which is bonded to an amine group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrazole ring and the sulfonamide group would likely contribute significantly to the compound’s overall structure .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the bromoethyl group might be susceptible to nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar sulfonamide group could influence its solubility in different solvents .

Scientific Research Applications

  • Catalytic Applications : N-bromo sulfonamide reagents, such as N,2-dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide (DCDBTSD), have been synthesized and characterized for their use as catalysts. They are utilized in the synthesis of bis(pyrazol-5-ol)s through a one-pot condensation reaction, highlighting their efficiency and advantages like the use of non-toxic materials, high yields, and clean workup (Khazaei, Abbasi, & Moosavi-Zare, 2014).

  • Carbonic Anhydrase Inhibition : Various sulfonamide-containing pyrazole derivatives, including those similar to N-(2-bromoethyl)-1-methyl-1H-pyrazole-4-sulfonamide, have been synthesized and evaluated for their inhibitory effects on human carbonic anhydrase isozymes. These compounds have shown promising results in inhibiting these isozymes, which are significant in various biochemical processes (Büyükkıdan, Büyükkıdan, Bülbül, Kasımoğulları, & Mert, 2017).

  • Antiproliferative Activities : Pyrazole-sulfonamide derivatives have been studied for their in vitro antiproliferative activities against various cell lines. These studies have demonstrated that some of these compounds exhibit significant antitumor activities, comparable to commonly used anticancer drugs (Mert, Yaglıoglu, Demirtaş, & Kasımoğulları, 2014).

  • Synthesis of Heterocyclic Compounds : Research has focused on the synthesis of multisubstituted 4-sulfonyl-1H-pyrazoles using novel methods. These methodologies involve critical steps like allenic sulfonamide formation and 1,3-sulfonyl shift, contributing to the development of diverse heterocyclic compounds (Zhu, Lu, Sun, & Zhan, 2013).

  • Antimicrobial Activity : New heterocycles based on pyrazole sulfonamides have been synthesized and evaluated for their antimicrobial activities. These compounds have shown promise in acting against various bacterial and fungal strains, indicating their potential in developing new antimicrobial agents (El‐Emary, Al-muaikel, & Moustafa, 2002).

  • Synthesis of Sulfonamide Derivatives : Studies have explored the synthesis of sulfonamide derivatives containing various heterocyclic fragments, highlighting the potential of these compounds in biological applications due to their ability to bind to active sites of enzymes like carbonic anhydrases (Komshina, Маrtazova, Korsakov, Proskurina, Коtov, & Karavaeva, 2020).

Safety And Hazards

As with any chemical compound, handling “N-(2-bromoethyl)-1-methyl-1H-pyrazole-4-sulfonamide” would require appropriate safety precautions. It’s important to avoid contact with skin and eyes, and to use personal protective equipment .

Future Directions

The potential applications and future directions for this compound would depend on its properties and biological activity. For example, if it exhibits antibiotic activity, it could be further studied for potential use in treating bacterial infections .

properties

IUPAC Name

N-(2-bromoethyl)-1-methylpyrazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BrN3O2S/c1-10-5-6(4-8-10)13(11,12)9-3-2-7/h4-5,9H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIIZEDOCVIDRIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-bromoethyl)-1-methyl-1H-pyrazole-4-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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